

Application Notes and Protocols: Solid-Phase Peptide Synthesis of hCDR1 (Edratide)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1), a synthetic peptide composed of 19 amino acids (GYYWSWIRQPPGKGEEWIG), is an immunomodulatory agent under investigation for the treatment of Systemic Lupus Erythematosus (SLE).[1][2] It is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] Edratide has been shown to ameliorate SLE manifestations by inducing regulatory T cells (Tregs) and modulating cytokine production.[2][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS), purification, and characterization of Edratide, as well as an overview of its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of Edratide



Property	Value	
Amino Acid Sequence	Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro- Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly	
Molecular Formula	C110H149N29O31S0	
Average Molecular Weight	2357.59 g/mol	
Monoisotopic Molecular Weight	2356.09 g/mol	
Purity (typical)	≥95% (as determined by HPLC)	
Solubility	Soluble in water and aqueous buffers	

Table 2: Representative Yield and Purity Data for Solid-Phase Peptide Synthesis

While specific yield data for the synthesis of **Edratide** is not widely published, the following table presents typical yields and purities achievable for peptides of similar length using optimized Fmoc-based solid-phase synthesis protocols.

Synthesis Scale	Crude Peptide Yield (mg)	Overall Yield (%)	Purity after Purification (%)
0.1 mmol	150 - 200	60 - 80	> 98
1.0 mmol	1.5 - 2.0 g	60 - 80	> 98

Note: Yields can vary significantly based on the specific peptide sequence, resin, coupling reagents, and purification methods used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Edratide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of **Edratide** on a 0.1 mmol scale using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.



- 1. Resin Selection and Swelling:
- Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).
- Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.
- 2. Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
- 3. Amino Acid Coupling:
- For each amino acid in the **Edratide** sequence (starting from the C-terminal Glycine),
 perform the following coupling cycle:
- Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and preactivate for 2-3 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
- After complete coupling (negative Kaiser test), wash the resin with DMF (5 times).



- 4. Final Cleavage and Deprotection:
- After the final amino acid (N-terminal Glycine) has been coupled, wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Edratide by Reverse-Phase HPLC

- 1. Sample Preparation:
- Dissolve the crude Edratide peptide in a minimal amount of Buffer A (see below).
- Filter the solution through a 0.45 µm syringe filter.
- 2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 10 μm particle size, 250 x 10 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Buffer B over 60 minutes.



- Flow Rate: 4 mL/min.
- Detection: UV absorbance at 220 nm and 280 nm.
- 3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified **Edratide** peptide as a white powder.

Protocol 3: Characterization of Edratide by Mass Spectrometry

- 1. Sample Preparation:
- Dissolve a small amount of the purified, lyophilized Edratide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- 2. Mass Spectrometry Analysis:
- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser
 Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
- Analysis Mode: Positive ion mode.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight of **Edratide**.
- Expected Result: The observed molecular weight should correspond to the calculated average molecular weight of **Edratide** (2357.59 g/mol). Multiple charged ions may be observed in ESI-MS.

Visualizations



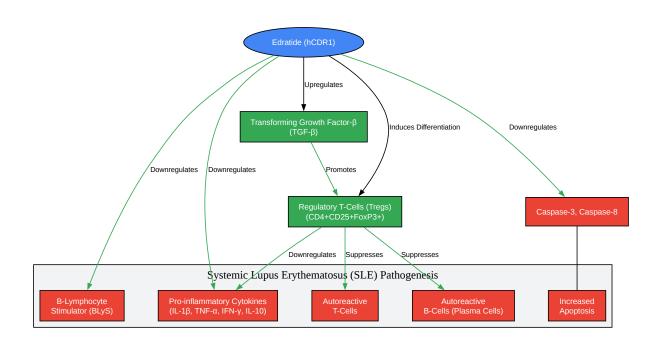
Experimental Workflow



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Caption: Experimental workflow for the solid-phase synthesis of **Edratide**.

Signaling Pathway of Edratide





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Caption: Immunomodulatory signaling pathway of **Edratide** in SLE.

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